1-(Isopropylsulfonyl)-2-nitrobenzene
Overview
Description
1-(Isopropylsulfonyl)-2-nitrobenzene is an organic compound that features both a nitro group and an isopropylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isopropylsulfonyl)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(isopropylsulfonyl)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Isopropylsulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The isopropylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Reduction: 1-(Isopropylsulfonyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: this compound sulfone.
Scientific Research Applications
1-(Isopropylsulfonyl)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(Isopropylsulfonyl)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the reaction conditions and the specific application of the compound.
Comparison with Similar Compounds
1-(Isopropylsulfonyl)-4-nitrobenzene: Similar structure but with the nitro group at the para position.
1-(Methylsulfonyl)-2-nitrobenzene: Similar structure with a methylsulfonyl group instead of an isopropylsulfonyl group.
1-(Isopropylsulfonyl)-2-aminobenzene: The reduced form of 1-(Isopropylsulfonyl)-2-nitrobenzene.
Uniqueness: this compound is unique due to the specific positioning of the nitro and isopropylsulfonyl groups on the benzene ring, which influences its reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-nitro-2-propan-2-ylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFWDLQEEMHXME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500690 | |
Record name | 1-Nitro-2-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70415-86-0 | |
Record name | 1-[(1-Methylethyl)sulfonyl]-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70415-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitro-2-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the one-pot synthesis method for 1-(isopropylsulfonyl)-2-nitrobenzene described in the research?
A1: The research paper highlights a novel one-pot synthesis method for this compound. [] This method offers several advantages over traditional multi-step approaches. Firstly, using sodium hydride instead of potassium carbonate significantly lowers the reaction temperature while accelerating the reaction rate. [] This modification contributes to a more efficient and potentially safer synthesis process. Secondly, the elimination of the isolation and purification steps between the formation of 2-(isopropylthioether)nitrobenzene and its subsequent oxidation simplifies the procedure and reduces the generation of waste. [] This direct progression from one reaction step to the next contributes to the method's overall efficiency and minimizes the release of potentially harmful substances. Finally, this method is designed to be scalable for industrial production, making it a potentially cost-effective and environmentally friendly approach for synthesizing this important intermediate. []
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